2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl
Brand Name: Vulcanchem
CAS No.: 1019997-64-8
VCID: VC2938944
InChI: InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
SMILES: C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F
Molecular Formula: C14H9F6NO
Molecular Weight: 321.22 g/mol

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl

CAS No.: 1019997-64-8

Cat. No.: VC2938944

Molecular Formula: C14H9F6NO

Molecular Weight: 321.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl - 1019997-64-8

Specification

CAS No. 1019997-64-8
Molecular Formula C14H9F6NO
Molecular Weight 321.22 g/mol
IUPAC Name 2-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
Standard InChI Key WYMQHRRWVZZCDA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F

Introduction

Chemical Structure and Properties

Structural Identification

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl consists of two benzene rings connected by a single bond, forming a biphenyl core structure with specific functional group substitutions. The compound features an amino group at the 2-position of the first phenyl ring, while the second ring contains a trifluoromethoxy group at the 4'-position. Additionally, a trifluoromethyl group is attached at the 5-position of the first phenyl ring, contributing to the compound's unique chemical properties. This structural arrangement creates a molecule with interesting chemical reactivity and potential for various applications in research settings.

Physical and Chemical Properties

The compound is characterized by the following fundamental properties:

PropertyValueReference
CAS Registry Number1019997-64-8
Molecular FormulaC₁₄H₉F₆NO
Molecular Weight321.22 g/mol
IUPAC Name2-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)aniline
Standard InChIInChI=1S/C14H9F6NO/c15-13(16,17)9-3-6-12(21)11(7-9)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
Standard InChIKeyWYMQHRRWVZZCDA-UHFFFAOYSA-N
PubChem Compound ID59820913

Structural Representation

The compound can be represented through various chemical notations, providing different insights into its structural arrangement:

Representation TypeNotationReference
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F
Canonical SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)N)OC(F)(F)F

These structural representations help chemists and researchers visualize and understand the spatial arrangement of atoms within the molecule, facilitating computational analyses and structure-activity relationship studies. The biphenyl backbone provides a semi-rigid scaffold that positions the functional groups in specific orientations, influencing the compound's interactions with biological targets and other chemical entities.

Synthesis and Preparation

General Synthetic Approaches

Biological and Chemical Applications

Research Applications

The unique structural and electronic properties of 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl make it valuable for research applications across multiple scientific disciplines. In medicinal chemistry, the compound may serve as a building block for the development of more complex molecules with specific pharmacological properties. The presence of an amino group provides a reactive site for further chemical modifications, allowing researchers to create libraries of derivatives with potentially enhanced biological activities or improved pharmacokinetic profiles.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl and its biological activities is crucial for rational drug design and the development of new therapeutic agents. The specific arrangement of functional groups on the biphenyl scaffold can significantly influence binding affinities and selectivity profiles for various biological targets. Researchers investigating structure-activity relationships often explore how modifications to the amino group, trifluoromethyl position, or trifluoromethoxy substituent affect the compound's interactions with proteins and other biomolecules.

Comparative Analysis with Related Compounds

Structural Similarities and Differences

2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl shares structural similarities with several related compounds, including 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl and 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine . These compounds differ primarily in the positioning of the amino group and fluorinated substituents on the biphenyl scaffold, leading to distinct chemical and biological properties. The table below highlights the key structural differences between these related compounds:

CompoundAmino PositionTrifluoromethyl PositionTrifluoromethoxy PositionMolecular FormulaReference
2-Amino-4'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl254'C₁₄H₉F₆NO
4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl424'C₁₄H₉F₆NO
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine24'NoneC₁₃H₁₀F₃N

These structural variations result in different three-dimensional conformations and electronic distributions, potentially leading to distinct interactions with biological targets and varied chemical reactivity patterns.

ManufacturerProduct DescriptionPurityPackage SizePrice (USD)Reference
A1 Biochem Labs4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl95%1g$650
A1 Biochem Labs4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl95%2.5g$1050

The relatively high cost of these specialized fluorinated compounds reflects the complexity of their synthesis and purification, as well as their value in research applications requiring specific structural features.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator